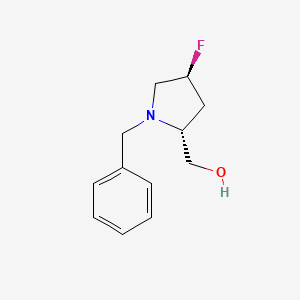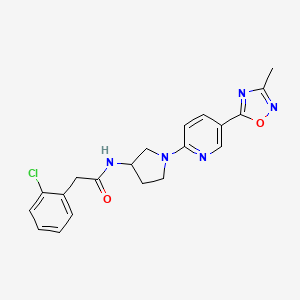![molecular formula C13H17ClF3NO2S B2432824 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc CAS No. 2197057-56-8](/img/structure/B2432824.png)
4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride” is a chemical compound with the formula C13H16F3NO2S・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .Physical And Chemical Properties Analysis
The compound is known to have a molecular weight of 343.79 . More detailed physical and chemical properties are not directly available from the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- This compound has been involved in the synthesis of novel thio-substituted aminonaphthoquinones, characterized by IR, 1H NMR, 13C NMR, and MS techniques. These compounds have potential applications in medicinal chemistry due to their expected biological activities (Yıldız & Tuyun, 2018).
Crystallography and Molecular Structure Analysis
- The compound has been used in studies focusing on crystal structures and molecular bonding. For instance, the crystal structures of related compounds have been determined using single-crystal X-ray diffraction, revealing insights into molecular non-planarity and hydrogen bonding (Yıldırım et al., 2019).
Application in Polymer Chemistry
- In polymer chemistry, related compounds have been used in the synthesis of polyacetylenes bearing an amino group. These polymers exhibit interesting properties, such as induced circular dichroism, making them useful for determining the chirality of acids (Yashima et al., 1997).
Peptide Synthesis
- Derivatives of this compound have been applied in peptide synthesis. An example includes the synthesis of dipeptides from various amino acids, demonstrating efficiency in peptide bond formation, which is crucial in proteomics and drug development (Zhang et al., 2015).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showcasing the potential for developing new antimicrobial agents (Chaudhari, 2012).
Quantum Chemical Studies
- The compound's derivatives have been subject to quantum chemical studies to understand the stability and reaction centers of various tautomers. Such studies are fundamental in computational chemistry and drug design (Mamarakhmonov et al., 2003).
Synthesis of Heterocyclic Compounds
- It has been used in the synthesis of novel heterocyclic compounds, which is vital for discovering new therapeutic agents (Liu, 2013).
Safety And Hazards
The safety data sheet for this compound suggests that it may cause harm if inhaled, if it comes into contact with skin or eyes, or if swallowed . In case of exposure, the recommended first-aid measures include removing the person to fresh air, removing contaminated clothing, rinsing skin or eyes with water, and seeking medical advice if symptoms persist .
Eigenschaften
IUPAC Name |
1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]thian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-20(18,19)8-6-12;/h1-4H,5-9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAONXDNIBUJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)
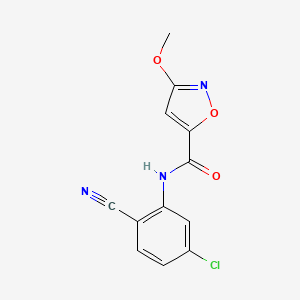
![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)
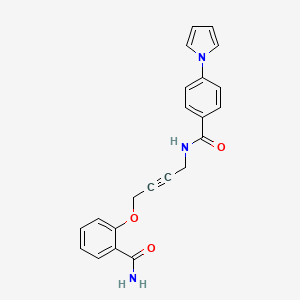
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)
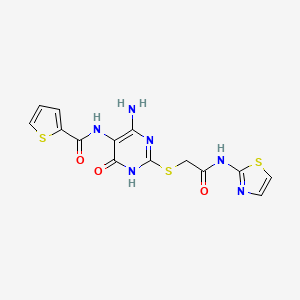
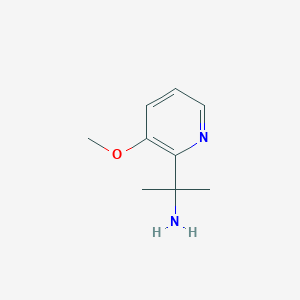
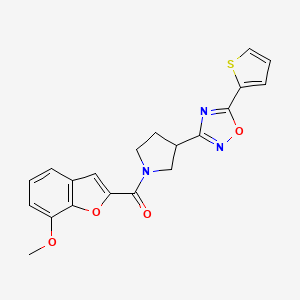
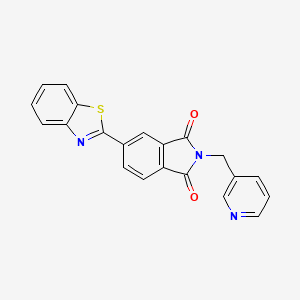
![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)
